7-(2-Hydroxy-3-morpholinopropyl)theophylline

描述

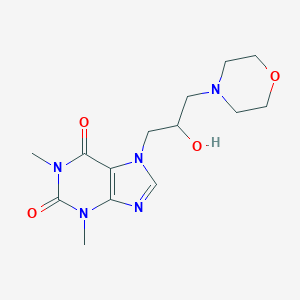

7-(2-Hydroxy-3-morpholinopropyl)theophylline is a chemical compound with the molecular formula C14H21N5O4 and a molecular weight of 323.35 g/mol. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)

准备方法

The synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline, which is then reacted with morpholine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

化学反应分析

7-(2-Hydroxy-3-morpholinopropyl)theophylline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cardiovascular Research

7-(2-Hydroxy-3-morpholinopropyl)theophylline has been studied for its potential as a phosphodiesterase (PDE) inhibitor , which can enhance cardiac function. PDE inhibitors are known to increase intracellular cAMP levels, leading to improved myocardial contractility and vasodilation. This compound has shown promise in treating conditions such as bradyarrhythmias and other disorders related to atrioventricular conduction .

Case Study:

A study highlighted the use of theophylline derivatives in managing bradyarrhythmias, demonstrating that they can effectively improve heart rate and overall cardiac output. The results indicated significant improvements in patient outcomes when PDE inhibitors were utilized in conjunction with standard therapies .

Respiratory Therapy

Theophylline and its derivatives are traditionally used in the management of chronic obstructive pulmonary disease (COPD) and asthma due to their bronchodilatory effects. This compound exhibits similar properties, making it a candidate for enhancing respiratory function.

Mechanism of Action:

The compound works by inhibiting phosphodiesterase enzymes, leading to increased levels of cAMP within smooth muscle cells of the airways, resulting in relaxation and dilation of bronchial passages .

Cancer Treatment

Recent studies have explored the anti-cancer potential of this compound. Research indicates that derivatives of theophylline may possess cytotoxic effects against various cancer cell lines.

In Vitro Studies:

In vitro assays have demonstrated that certain theophylline derivatives exhibit significant anti-proliferative activity against lung (A549) and breast (MCF-7) cancer cell lines. For instance, one study reported that specific derivatives showed low IC50 values, indicating potent inhibitory effects on cancer cell growth .

Data Table: Anti-Cancer Activity of Theophylline Derivatives

| Compound | Cell Line | IC50 Value (µM) | Cytotoxicity |

|---|---|---|---|

| 11g | A549 | 1.25 ± 1.36 | Low |

| 11a | MCF-7 | 21.74 ± 1.60 | Low |

| 11c | A549 | 55.37 ± 4.60 | Low |

Toxicological Studies

Understanding the toxicity associated with theophylline derivatives is crucial for their safe application in clinical settings. Case reports have documented instances of theophylline toxicity that underscore the importance of monitoring serum levels during treatment.

Case Study:

A patient presented with symptoms mimicking septic shock due to acute theophylline toxicity, which required intensive management including continuous renal replacement therapy (CRRT). The case emphasized the need for careful therapeutic drug monitoring in patients receiving theophylline derivatives .

作用机制

The mechanism of action of 7-(2-Hydroxy-3-morpholinopropyl)theophylline involves its interaction with molecular targets such as phosphodiesterase enzymes and adenosine receptors . By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP, leading to smooth muscle relaxation and bronchodilation. Additionally, its interaction with adenosine receptors can modulate various physiological processes, contributing to its therapeutic effects.

相似化合物的比较

7-(2-Hydroxy-3-morpholinopropyl)theophylline can be compared with other similar compounds, such as:

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline: This compound has an amino group at the 8-position, which may impart different biological activities and properties.

7-(2-Hydroxy-3-p-methoxyphenoxypropyl-1)theophylline: This derivative features a methoxyphenoxy group, which can influence its chemical and biological behavior.

Diprophylline: A theophylline derivative with a different substituent pattern, used in medical applications for its bronchodilator effects.

生物活性

7-(2-Hydroxy-3-morpholinopropyl)theophylline, a derivative of theophylline, has garnered attention for its potential therapeutic applications, particularly in the fields of cardiology and oncology. This compound is characterized by its unique structural modifications that enhance its biological activity compared to its parent compound, theophylline.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.32 g/mol. The presence of a morpholinopropyl group at the 7-position is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5135-94-4 |

The biological activity of this compound is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels can enhance various cellular processes, including vasodilation and anti-inflammatory effects.

Additionally, this compound has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

-

Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, with values indicating potent activity compared to control compounds.

Cell Line IC50 (μM) Viability (%) at 100 μg/mL A549 1.25 ± 1.36 21.74 ± 1.60 MCF-7 1.50 ± 1.20 55.37 ± 4.60 - Mechanistic Studies : Docking studies revealed that the compound binds effectively to target proteins involved in cancer cell growth, supporting its potential as an anticancer agent .

Hemolytic Activity

In hemolytic studies, it was revealed that this compound exhibits low cytotoxicity against human red blood cells, making it a safer alternative for therapeutic applications .

Case Studies

A notable case involved a patient experiencing toxicity from theophylline derivatives, including this compound. The clinical presentation mimicked septic shock but was ultimately attributed to drug toxicity, highlighting the importance of monitoring during treatment .

属性

IUPAC Name |

7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18/h9-10,20H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDQZYFYTXUHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965624 | |

| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5135-94-4 | |

| Record name | Theophylline, 7-(2-hydroxy-3-morpholinopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。